molecular formula C20H30N2O2 B2597924 N-[3-(2-phenylmorpholin-4-yl)propyl]cyclohexanecarboxamide CAS No. 954046-59-4

N-[3-(2-phenylmorpholin-4-yl)propyl]cyclohexanecarboxamide

Cat. No.: B2597924
CAS No.: 954046-59-4
M. Wt: 330.472
InChI Key: SUHRNJDQAXRHBB-UHFFFAOYSA-N
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Description

N-[3-(2-phenylmorpholin-4-yl)propyl]cyclohexanecarboxamide is a complex organic compound that features a morpholine ring substituted with a phenyl group, linked to a cyclohexanecarboxamide moiety via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-phenylmorpholin-4-yl)propyl]cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Morpholine Ring: The initial step involves the synthesis of the morpholine ring substituted with a phenyl group. This can be achieved through the reaction of phenylamine with ethylene oxide under acidic conditions to form 2-phenylmorpholine.

    Linking the Propyl Chain: The next step involves the introduction of a propyl chain to the morpholine ring. This can be done by reacting 2-phenylmorpholine with 1-bromopropane in the presence of a base such as potassium carbonate.

    Formation of the Cyclohexanecarboxamide Moiety: The final step involves the reaction of the propyl-substituted morpholine with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-phenylmorpholin-4-yl)propyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the phenyl group can be substituted with other functional groups using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Alkyl halides, sulfonyl chlorides

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Various substituted morpholine derivatives

Scientific Research Applications

N-[3-(2-phenylmorpholin-4-yl)propyl]cyclohexanecarboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: It could be investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in diseases.

    Industry: The compound may find applications in the development of new polymers or as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(2-phenylmorpholin-4-yl)propyl]cyclohexanecarboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-phenyl-4-morpholinyl)propyl]-4-propylbenzenesulfonamide
  • N-[3-(2-phenylmorpholin-4-yl)propyl]naphthalene-2-sulfonamide
  • N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}cyclohexanecarboxamide

Uniqueness

N-[3-(2-phenylmorpholin-4-yl)propyl]cyclohexanecarboxamide is unique due to its specific structural features, such as the combination of a morpholine ring with a phenyl group and a cyclohexanecarboxamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(2-phenylmorpholin-4-yl)propyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c23-20(18-10-5-2-6-11-18)21-12-7-13-22-14-15-24-19(16-22)17-8-3-1-4-9-17/h1,3-4,8-9,18-19H,2,5-7,10-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHRNJDQAXRHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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